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Compound of Interest

Potassium (4-methoxy-2-
Compound Name: )
methylphenyl)trifluoroborate

CAS No.: 850623-69-7

Cat. No.: B1450980

L J

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is a member of the versatile class of
organotrifluoroborate salts. These reagents are increasingly pivotal in modern organic
chemistry, primarily for their role as stable, crystalline, and easy-to-handle precursors for
boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura
coupling. The precise molecular weight of this compound is a cornerstone of its utility, directly
influencing stoichiometric calculations for reactions, characterization, and quality control. An
accurate understanding and verification of the molecular weight ensure reproducibility and
success in synthesizing complex molecules, including active pharmaceutical ingredients.

Theoretical Molecular Weight: A Foundational
Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent
atoms. For CsHeBF3KO, this is calculated using the standard atomic weights of each element.
The monoisotopic mass, which is calculated using the mass of the most abundant isotope of
each element, is critical for high-resolution mass spectrometry analysis.

Data Presentation: Atomic Contributions to Molecular
Weight

The table below provides a detailed breakdown of the molecular weight calculation for
Potassium (4-methoxy-2-methylphenyl)trifluoroborate.
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Standard  Total .
. . Monoisot  Total
. Atomic Contribut ] o
Element Symbol Quantity . . opic Contributi
Weight ( ion (
Mass (Da) on (Da)
g/mol ) g/mol )
Carbon C 8 12.011 96.088 12.000000 96.000000
Hydrogen H 9 1.008 9.072 1.007825 9.070425
Boron B 1 10.81 10.81 11.009305 11.009305
Fluorine F 3 18.998 56.994 18.998403 56.995209
Potassium K 1 39.098 39.098 38.963707 38.963707
Oxygen O 1 15.999 15.999 15.994915 15.994915
228.061 228.03356
Total
g/mol 1 Da

As confirmed by the PubChem database, the molecular weight is approximately 228.06 g/mol ,

and the monoisotopic mass is 228.033561 Da[1]. This theoretical value serves as the

benchmark against which all experimental determinations are compared.

Experimental Workflow for Molecular Weight
Verification

A multi-faceted analytical approach is essential to unambiguously confirm the molecular weight
and establish the structural integrity of a compound like CsHoBFsKO. This involves a
combination of high-resolution mass spectrometry for exact mass determination and NMR
spectroscopy for structural elucidation, complemented by elemental analysis for bulk purity
confirmation.
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Caption: Overall workflow for the characterization of CsHoBFsKO.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the most direct method for determining the molecular weight
of a pure compound. For an ionic species like a potassium salt, Electrospray lonization (ESI) is
the preferred technique as it is a "soft" ionization method that generates intact molecular ions
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from solution. We choose Time-of-Flight (TOF) analysis for its high mass accuracy and
resolution. The compound is expected to be analyzed in negative ion mode to observe the
trifluoroborate anion after the loss of the potassium cation.

Trustworthiness: The self-validating nature of this protocol lies in the high precision of the mass
measurement. A modern TOF analyzer can provide mass accuracy within 5 parts per million
(ppm), which allows for the confident determination of the elemental formula. The observed
isotopic pattern must also match the theoretical pattern for a molecule containing one boron
atom.

The expected ion to be observed would be the trifluoro(4-methoxy-2-methylphenyl)boranuide
anion, [CsHeBF30]~.

» Theoretical Monoisotopic Mass of [CsHeBFs0]~: 228.033561 Da (M) - 38.963707 Da (K*) =
189.069854 Da

An experimental mass measurement of ~189.0699 Da would provide strong evidence for the
proposed structure and, by extension, the molecular weight of the parent salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly measure molecular weight, it is indispensable for confirming the
chemical structure. The presence of specific nuclei (*H, 13C, 11B, °F) in CsHoBFsKO makes
multi-nuclear NMR a powerful characterization tool. The integration of proton signals in tH NMR
can confirm the ratio of hydrogen atoms (9H), while the number of signals in the 13C NMR
spectrum confirms the number of unique carbon atoms (8C). 1°F and 1B NMR are crucial for
confirming the integrity of the trifluoroborate group. This structural confirmation is a prerequisite
for assigning the correct molecular weight to the correct molecule.

Elemental Analysis

Elemental analysis is a classic technique that provides the mass percentages of carbon,
hydrogen, and nitrogen (CHN analysis) in a sample. This bulk property analysis complements
mass spectrometry, which analyzes individual ions. By comparing the experimentally
determined percentages to the theoretical values, one can confirm the empirical formula and
assess the purity of the sample.
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e Theoretical Composition of CsHoBFsKO:
o Carbon (C): (96.088 / 228.061) * 100% = 42.13%
o Hydrogen (H): (9.072/228.061) * 100% = 3.98%

Experimental values within £0.4% of these theoretical percentages are considered acceptable
confirmation of the elemental composition.

Detailed Protocol: HRMS Analysis via ESI-TOF

This protocol outlines the steps for the verification of the molecular formula of Potassium (4-
methoxy-2-methylphenyl)trifluoroborate.

Objective: To determine the exact mass of the trifluoro(4-methoxy-2-methylphenyl)boranuide
anion with <5 ppm error.

Materials:

¢ Potassium (4-methoxy-2-methylphenyl)trifluoroborate sample

o HPLC-grade Methanol (MeOH)

» Calibrant solution (e.g., sodium formate or Agilent ESI-L Low Concentration Tuning Mix)
e Microsyringe and infusion pump

¢ High-Resolution ESI-TOF Mass Spectrometer

Workflow Diagram:
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Caption: Step-by-step workflow for HRMS analysis of CsHoBF3KO.

Methodology:
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e Instrument Calibration:

o Causality: A robust external calibration is crucial for achieving high mass accuracy. The
calibrant solution contains compounds with known masses across the desired m/z range.

o Procedure: Calibrate the ESI-TOF instrument in negative ion mode according to the
manufacturer's protocol. Ensure the root mean square (RMS) error of the calibration is
below 1 ppm.

e Sample Preparation:

o Causality: The sample must be fully dissolved at a low concentration to ensure efficient
ionization and prevent detector saturation. Methanol is a suitable solvent as it is polar and
volatile.

o Procedure: Prepare a stock solution of the compound in methanol at approximately 1
mg/mL. Dilute this solution to a final concentration of ~0.1 mg/mL for infusion.

e Sample Infusion and Data Acquisition:

o Causality: Direct infusion provides a stable and continuous stream of ions, which is ideal
for signal averaging and achieving high-resolution data.

o Procedure:
» Set the mass spectrometer to negative ion ESI mode.

» Key parameters: Capillary voltage ~3.5 kV, drying gas (Nz) temperature ~300 °C,
nebulizer pressure ~1 bar.

» Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5
pL/min.

» Acquire data over a mass range of m/z 50-500 for approximately 1-2 minutes to obtain a
high-quality averaged spectrum.

e Data Analysis:
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o Causality: The acquired spectrum is processed to identify the peak corresponding to the
target ion. Its measured m/z is compared against the calculated theoretical value.

o Procedure:

Locate the most intense peak in the spectrum, expected around m/z 189.07.

Using the instrument software, determine the centroid of this peak to at least four
decimal places.

Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass -
Theoretical Mass) / Theoretical Mass] * 10°

A result of <5 ppm confirms the elemental composition of the anion.

Conclusion

The molecular weight of Potassium (4-methoxy-2-methylphenyl)trifluoroborate
(CsH9BF3KO) is theoretically calculated to be 228.06 g/mol . This guide outlines a rigorous,
multi-technique approach for the empirical validation of this fundamental property. By
integrating the precision of High-Resolution Mass Spectrometry with the structural detail from
NMR and the bulk purity confirmation from Elemental Analysis, researchers can establish a
self-validating system of characterization. This ensures the identity, purity, and quality of the
compound, which is paramount for its successful application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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